Cas no 330433-43-7 (6-chloro-N4-methylpyrimidine-2,4,5-triamine)
6-chloro-N4-methylpyrimidine-2,4,5-triamine Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-N4-methyl-2,4,5-Pyrimidinetriamine
- 6-chloro-4-N-methylpyrimidine-2,4,5-triamine
- 6-chloro-N4-methylpyrimidine-2,4,5-triamine
- SB56071
- 330433-43-7
- 6-Chloro-N~4~-methylpyrimidine-2,4,5-triamine
- 6-Chloro-N*4*-methyl-pyrimidine-2,4,5-triamine
- DB-068741
- SCHEMBL22039133
- EN300-1653399
- CS-0451153
- DTXSID90461181
- AKOS006336495
-
- MDL: MFCD14708233
- Inchi: 1S/C5H8ClN5/c1-9-4-2(7)3(6)10-5(8)11-4/h7H2,1H3,(H3,8,9,10,11)
- InChI Key: SGKBPOUNRSVSRY-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(N)=N1)NC)N
Computed Properties
- Exact Mass: 173.0468230g/mol
- Monoisotopic Mass: 173.0468230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 89.8Ų
6-chloro-N4-methylpyrimidine-2,4,5-triamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517289-1g |
6-Chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 95% | 1g |
$461 | 2023-02-02 | |
| Enamine | EN300-1653399-0.05g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-0.1g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-0.25g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-0.5g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-1.0g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-2.5g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-5.0g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-10.0g |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 10g |
$3131.0 | 2023-06-04 | ||
| Enamine | EN300-1653399-50mg |
6-chloro-N4-methylpyrimidine-2,4,5-triamine |
330433-43-7 | 50mg |
$468.0 | 2023-09-21 |
6-chloro-N4-methylpyrimidine-2,4,5-triamine Suppliers
6-chloro-N4-methylpyrimidine-2,4,5-triamine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 6-chloro-N4-methylpyrimidine-2,4,5-triamine
Research Briefing on 6-chloro-N4-methylpyrimidine-2,4,5-triamine (CAS: 330433-43-7) in Chemical Biology and Pharmaceutical Applications
6-chloro-N4-methylpyrimidine-2,4,5-triamine (CAS: 330433-43-7) is a pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique triamine and chloro-substituted pyrimidine core, has shown promising potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its structure-activity relationships (SAR) to enhance its pharmacological properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of 6-chloro-N4-methylpyrimidine-2,4,5-triamine against multidrug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. Molecular docking studies revealed that the compound interacts with bacterial DNA gyrase, disrupting DNA replication and leading to bacterial cell death. These findings suggest its potential as a lead compound for developing novel antibiotics.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the antiviral properties of 6-chloro-N4-methylpyrimidine-2,4,5-triamine against RNA viruses, including SARS-CoV-2. The compound exhibited moderate inhibitory activity against viral replication in vitro, with a half-maximal effective concentration (EC50) of 12.5 µM. Further mechanistic studies indicated that the compound interferes with viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. While the current efficacy is limited, structural modifications are underway to improve its potency and selectivity.
The synthetic accessibility of 6-chloro-N4-methylpyrimidine-2,4,5-triamine has also been a focus of recent research. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route, achieving an overall yield of 65% with high purity (>98%). The optimized protocol involves a one-pot reaction of 2,4,6-trichloropyrimidine with methylamine, followed by selective amination at the 5-position. This advancement is expected to facilitate large-scale production for preclinical and clinical studies.
In the context of cancer research, a 2023 study in the European Journal of Medicinal Chemistry reported that 6-chloro-N4-methylpyrimidine-2,4,5-triamine acts as a potent inhibitor of protein kinases involved in tumor proliferation. Specifically, the compound showed strong inhibition of Aurora kinase A, with an IC50 of 0.8 µM. In vivo studies using xenograft models demonstrated significant tumor growth suppression, with minimal toxicity to normal tissues. These results highlight its potential as a targeted therapy for kinase-driven cancers.
Despite these promising findings, challenges remain in the development of 6-chloro-N4-methylpyrimidine-2,4,5-triamine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Collaborative efforts between academic and industrial researchers are essential to advance this compound through the drug development pipeline.
In conclusion, 6-chloro-N4-methylpyrimidine-2,4,5-triamine (CAS: 330433-43-7) represents a versatile scaffold with broad therapeutic potential. Recent studies have shed light on its antimicrobial, antiviral, and anticancer activities, as well as improved synthetic methodologies. Ongoing research aims to refine its pharmacological profile and translate these findings into clinically viable treatments. The compound's unique structural features and diverse biological activities make it a compelling candidate for future drug discovery efforts in the chemical biology and pharmaceutical fields.
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